Latrunculin A Latrunculin A Latrunculin A is a bicyclic macrolide natural product consisting of a 16-membered bicyclic lactone attached to the rare 2-thiazolidinone moiety. It is obtained from the Red Sea sponge Latrunculia magnifica and from the Fiji Islands sponge Cacospongia mycofijiensis. Latrunculin A inhibits actin polymerisation, microfilament organsation and microfilament-mediated processes. It has a role as a toxin, a metabolite and an actin polymerisation inhibitor. It is a cyclic hemiketal, an oxabicycloalkane, a thiazolidinone and a macrolide.
Latrunculin A is an actin binding macrolide purified from the red sea sponge Latrunculia magnifica. It is under investigation for the treatment of cancer. It disrupts actin polymerization, prevents mitotic spindle formation and thus cell replication.
Brand Name: Vulcanchem
CAS No.: 76343-93-6
VCID: VC0532555
InChI: InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
SMILES: CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Molecular Formula: C22H31NO5S
Molecular Weight: 421.6 g/mol

Latrunculin A

CAS No.: 76343-93-6

Inhibitors

VCID: VC0532555

Molecular Formula: C22H31NO5S

Molecular Weight: 421.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Latrunculin A - 76343-93-6

CAS No. 76343-93-6
Product Name Latrunculin A
Molecular Formula C22H31NO5S
Molecular Weight 421.6 g/mol
IUPAC Name (4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Standard InChI InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Standard InChIKey DDVBPZROPPMBLW-IZGXTMSKSA-N
Isomeric SMILES C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
SMILES CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Canonical SMILES CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Appearance Solid powder
Description Latrunculin A is a bicyclic macrolide natural product consisting of a 16-membered bicyclic lactone attached to the rare 2-thiazolidinone moiety. It is obtained from the Red Sea sponge Latrunculia magnifica and from the Fiji Islands sponge Cacospongia mycofijiensis. Latrunculin A inhibits actin polymerisation, microfilament organsation and microfilament-mediated processes. It has a role as a toxin, a metabolite and an actin polymerisation inhibitor. It is a cyclic hemiketal, an oxabicycloalkane, a thiazolidinone and a macrolide.
Latrunculin A is an actin binding macrolide purified from the red sea sponge Latrunculia magnifica. It is under investigation for the treatment of cancer. It disrupts actin polymerization, prevents mitotic spindle formation and thus cell replication.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Latrunculin A; Latrunculin-A;
Reference 1: Sanger JW, Wang J, Fan Y, White J, Mi-Mi L, Dube DK, Sanger JM, Pruyne D. Assembly and Maintenance of Myofibrils in Striated Muscle. Handb Exp Pharmacol. 2017;235:39-75. doi: 10.1007/164_2016_53. Review. PubMed PMID: 27832381.
2: Jin T, Xu X, Hereld D. Chemotaxis, chemokine receptors and human disease. Cytokine. 2008 Oct;44(1):1-8. doi: 10.1016/j.cyto.2008.06.017. Epub 2008 Aug 21. Review. PubMed PMID: 18722135; PubMed Central PMCID: PMC2613022.
3: Hickson GR, O'Farrell PH. Anillin: a pivotal organizer of the cytokinetic machinery. Biochem Soc Trans. 2008 Jun;36(Pt 3):439-41. doi: 10.1042/BST0360439. Review. PubMed PMID: 18481976; PubMed Central PMCID: PMC2695931.
4: Kaufman PL. Enhancing trabecular outflow by disrupting the actin cytoskeleton, increasing uveoscleral outflow with prostaglandins, and understanding the pathophysiology of presbyopia interrogating Mother Nature: asking why, asking how, recognizing the signs, following the trail. Exp Eye Res. 2008 Jan;86(1):3-17. Epub 2007 Oct 26. Review. PubMed PMID: 18053986; PubMed Central PMCID: PMC2213279.
5: Ayscough KR. Coupling actin dynamics to the endocytic process in Saccharomyces cerevisiae. Protoplasma. 2005 Oct;226(1-2):81-8. Epub 2005 Oct 20. Review. PubMed PMID: 16231104.
PubChem Compound 445420
Last Modified Nov 11 2021
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